(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
Brand Name: Vulcanchem
CAS No.: 1018295-36-7
VCID: VC2486703
InChI: InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
SMILES: CC1CC2=CC=CC=C2N1C(=O)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

CAS No.: 1018295-36-7

Cat. No.: VC2486703

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid - 1018295-36-7

Specification

CAS No. 1018295-36-7
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Standard InChI Key JGESGOYJOOYVIT-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)C(=O)O
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, identified by CAS Number 1018295-36-7, is an organic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . The IUPAC name for this compound is 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid . This molecule belongs to the indole family of compounds, featuring a bicyclic structure with a benzene ring fused to a nitrogen-containing five-membered ring. The compound is characterized by its 2-methyl-2,3-dihydroindol-1-yl group attached to an oxoacetic acid moiety.

The molecular structure contains several key functional groups that contribute to its chemical reactivity and biological interactions:

  • A 2,3-dihydroindole (indoline) core structure

  • A methyl group at position 2 of the indoline ring

  • An oxoacetic acid (2-oxoacetic acid) group attached to the nitrogen of the indoline

Table 1. Chemical Identity and Properties of (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

PropertyValueReference
CAS Number1018295-36-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
IUPAC Name2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid
InChIInChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyJGESGOYJOOYVIT-UHFFFAOYSA-N
SMILESCC1CC2=CC=CC=C2N1C(=O)C(=O)O

Physicochemical Properties

The compound exhibits physicochemical properties that are important for understanding its behavior in various chemical and biological systems. Based on computed properties from PubChem, it has a XLogP3-AA value of 1.7, indicating moderate lipophilicity . This property is crucial for predicting how the compound might interact with biological membranes.

Table 2. Computed Physicochemical Properties

PropertyValueReference
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area57.6 Ų
Heavy Atom Count15
Formal Charge0
Complexity290
Undefined Atom Stereocenter Count1

Synthesis and Manufacturing

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid typically involves multi-step organic reactions. While specific synthetic routes are proprietary to manufacturing companies, general approaches can be inferred from related indole derivatives synthesis methodologies.

Synthetic Pathways

A plausible synthetic route might involve:

  • Preparation of 2-methyl-2,3-dihydro-1H-indole (2-methylindoline) as a starting material

  • N-acylation with an appropriate oxoacetic acid derivative

  • Subsequent hydrolysis to yield the desired carboxylic acid functionality

This compound shares structural similarities with other indole derivatives that have been synthesized for pharmaceutical purposes. For instance, related compounds like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (lacking the methyl group at position 2) have been documented in chemical databases and literature .

Industrial Production

Several chemical manufacturers specialize in the production of this compound:

  • J&H CHEM and Amadis Chemical Company Limited are noted suppliers that produce this compound through custom synthesis services

  • Quality control measures ensure high purity levels, typically ranging from 97% to 98%

  • The compound is available in various physical forms, including powder and liquid, depending on the supplier

Applications and Research Significance

(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid has gained importance primarily in the pharmaceutical sector, where it serves multiple functions in drug development processes.

Pharmaceutical Intermediates

The compound's primary application is as an intermediate in pharmaceutical synthesis:

  • It functions as a building block for more complex molecules used in drug development

  • Its reactive functional groups allow for further derivatization and incorporation into larger molecular structures

  • The indole scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceutically active compounds

Structure-Activity Relationships and Related Compounds

Understanding the relationship between (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid and structurally similar compounds provides insight into potential modifications that might enhance or alter biological activity.

Comparison with Related Compounds

Several compounds share structural similarities with (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid:

Table 3. Comparison of (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferenceReference
(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid1018295-36-7C11H11NO3Reference compound
2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid1018243-08-7C10H9NO3Lacks methyl group at position 2
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid938361-05-8C11H13NO2Lacks oxo group
(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid21591-75-3C11H11NO3Methyl at N1, oxo at C2, acetic acid at C3
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid938459-17-7C11H11NO3Methyl at C5, oxo at C2, acetic acid at C3

The structural variations among these related compounds highlight the potential for developing derivatives with modified pharmacological properties. For instance, the presence or absence of the methyl group at position 2 or the oxo group in the acetic acid moiety could significantly affect binding affinities to potential biological targets.

Future Research Perspectives

Given the importance of indole derivatives in medicinal chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid presents several promising avenues for future research:

  • Development of new synthetic methodologies for more efficient production

  • Exploration of derivatives with enhanced pharmacological properties

  • Investigation of specific biological targets and potential therapeutic applications

  • Structure-activity relationship studies to optimize biological activity

  • Development of more selective and potent compounds based on this scaffold

Research into indole derivatives continues to expand, with potential applications in treating various diseases including cancer, inflammatory conditions, and neurodegenerative disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator